

# Spectroscopic Profile of 4-Hexyl-2-methoxy-1,3-dioxolane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Hexyl-2-methoxy-1,3-dioxolane

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This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **4-Hexyl-2-methoxy-1,3-dioxolane** (CAS: 85124-13-6, Molecular Formula:  $C_{10}H_{20}O_3$ , Molecular Weight: 188.26 g/mol). Due to a lack of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. General experimental protocols for acquiring such data are also detailed.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Hexyl-2-methoxy-1,3-dioxolane**. These predictions are derived from the known spectral characteristics of the 1,3-dioxolane ring system, methoxy groups, and alkyl chains.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data

Solvent:  $CDCl_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~4.90 - 5.10	s	1H	O-CH-O (acetal proton)
~4.10 - 4.30	m	1H	O-CH (on dioxolane ring)
~3.80 - 4.00	m	2H	O-CH <sub>2</sub> (on dioxolane ring)
~3.30	s	3H	O-CH <sub>3</sub> (methoxy group)
~1.20 - 1.70	m	10H	-(CH <sub>2</sub> ) <sub>5</sub> - (hexyl chain)
~0.90	t	3H	-CH <sub>3</sub> (terminal methyl of hexyl)

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  77.16 ppm)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~110 - 115	O-CH-O (acetal carbon)
~70 - 75	O-CH (on dioxolane ring)
~65 - 70	O-CH <sub>2</sub> (on dioxolane ring)
~55 - 60	O-CH <sub>3</sub> (methoxy carbon)
~32 - 35	-CH <sub>2</sub> - (hexyl chain, adjacent to ring)
~22 - 32	-(CH <sub>2</sub> ) <sub>4</sub> - (remaining hexyl chain carbons)
~14	-CH <sub>3</sub> (terminal methyl of hexyl)

## Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (alkyl)
1470 - 1450	Medium	C-H bend (alkyl)
1200 - 1000	Strong	C-O stretch (acetal, ether)

## Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment
188	[M] <sup>+</sup> (Molecular Ion)
157	[M - OCH <sub>3</sub> ] <sup>+</sup>
117	[M - C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>
75	[CH <sub>3</sub> O-CH=O-CH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a liquid organic compound such as **4-Hexyl-2-methoxy-1,3-dioxolane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-25 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.<sup>[1][2][3]</sup> The solution should be homogenous and free of any solid particles.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.<sup>[1][2]</sup>
- **Instrumentation:** The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- **Acquisition Parameters (<sup>1</sup>H NMR):**

- Number of scans: 8-16
- Relaxation delay: 1-2 seconds
- Pulse angle: 30-45 degrees
- Acquisition Parameters ( $^{13}\text{C}$  NMR):
  - Number of scans: 128-1024 (or more, depending on concentration)
  - Relaxation delay: 2-5 seconds
  - Pulse angle: 30 degrees
- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR) or an internal standard like tetramethylsilane (TMS).[3]

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . The instrument software automatically subtracts the background spectrum.

## Mass Spectrometry (MS)

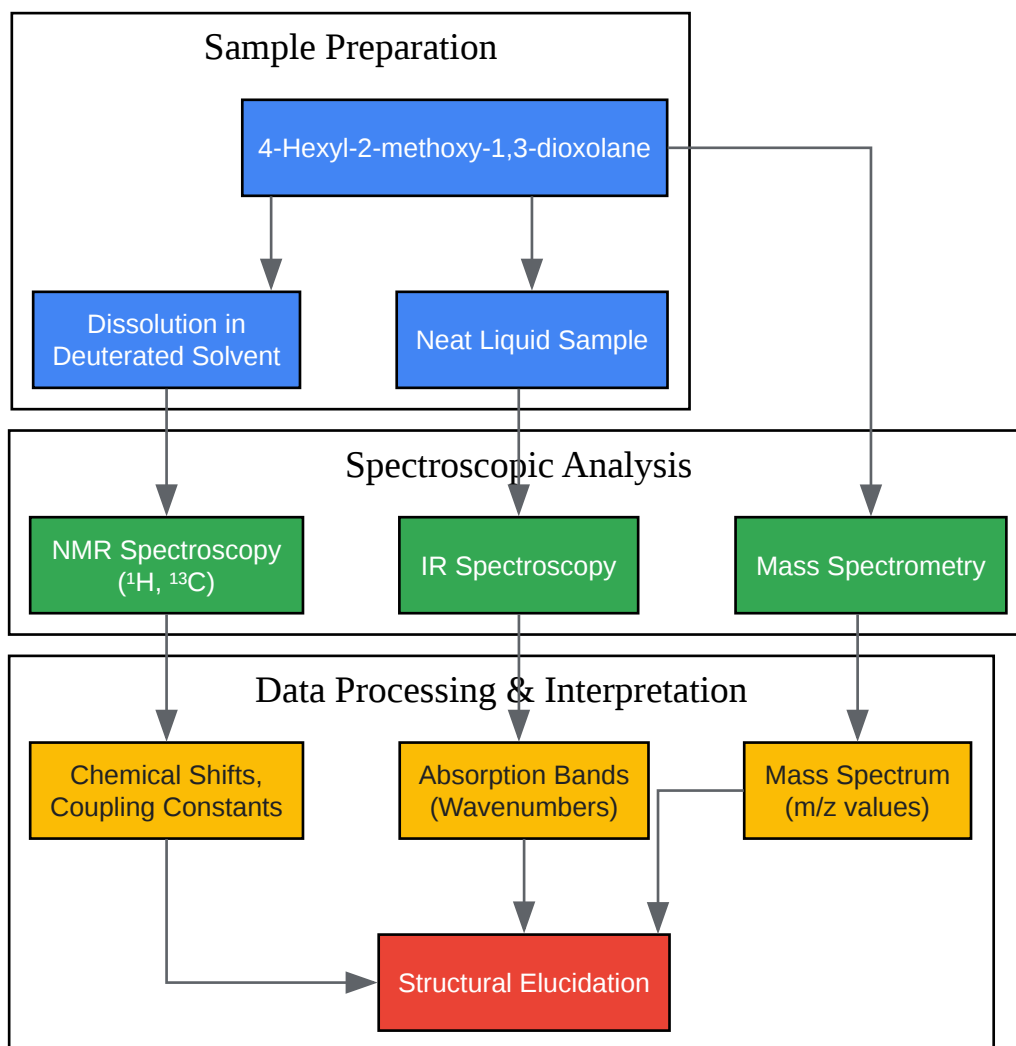
- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is then vaporized.
- Ionization: In Electron Ionization (EI) mode, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

[\[6\]](#)[\[7\]](#)

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[\[5\]](#)[\[6\]](#)
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[\[5\]](#)[\[6\]](#)

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)